molecular formula C20H19N3O2 B5594076 2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one

2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one

Cat. No.: B5594076
M. Wt: 333.4 g/mol
InChI Key: PACPHBIBQHVQKU-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a 2,4-dimethylanilino group at position 2 and a furan-2-yl moiety at position 6. Quinazolinones are heterocyclic compounds of significant pharmacological interest due to their diverse bioactivities, including kinase inhibition, antimicrobial, and anticancer properties . The furan-2-yl group may contribute to π-π stacking interactions in biological systems, as seen in other furan-containing analogs .

Properties

IUPAC Name

2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-12-5-6-16(13(2)8-12)22-20-21-11-15-17(23-20)9-14(10-18(15)24)19-4-3-7-25-19/h3-8,11,14H,9-10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACPHBIBQHVQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylaniline with a furan-2-yl-substituted intermediate, followed by cyclization to form the quinazolinone core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Case Study:
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results demonstrated an IC50 value of approximately 15 µM, indicating potent activity against these cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Modifications to the furan and dimethylaniline substituents can significantly impact biological activity.

Modification Effect on Activity
Replacement of furan with thiopheneIncreased potency against cancer cells
Variation in dimethylaniline substitutionAltered binding affinity to target proteins

Medicinal Chemistry Applications

The compound's potential as a lead structure in drug discovery is notable. Its ability to interact with multiple biological pathways makes it a candidate for further optimization.

  • Lead Compound Development : Researchers are focusing on synthesizing analogs to enhance potency and selectivity.
  • Combination Therapies : Investigating the use of this compound in combination with existing therapies to improve treatment outcomes in resistant cancer types.

Mechanism of Action

The mechanism by which 2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate specific pathways by binding to active sites or altering the conformation of target proteins, thereby influencing biological processes.

Comparison with Similar Compounds

Structural Comparison of Substituents

Compound Name Substituents (Position) Molecular Weight Key Features
Target Compound 2-(2,4-dimethylanilino), 7-(furan-2-yl) ~337.4 (calc.) Combines electron-donating (methyl) and aromatic (furan) groups; moderate lipophilicity.
7,8-Dimethoxy-2-phenethyloxy-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (5f) 7,8-dimethoxy, 2-phenethyloxy Not reported Methoxy groups increase solubility; phenethyloxy may enhance CNS penetration.
2-[4-(4-Fluorophenyl)-1-piperazinyl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one 4-methyl, 2-piperazinyl (4-fluorophenyl), 7-(2-hydroxyphenyl) ~449.5 (calc.) Fluorine and hydroxyl groups improve metabolic stability and hydrogen bonding.
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone 7-(4-fluorophenyl), 2-(3-methylanilino) ~363.4 (calc.) Fluorophenyl enhances electronegativity; methylanilino balances lipophilicity.
2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydro-6H-quinazolin-5-one 2,4-diamino, 7-(5-methylfuran-2-yl) ~300.3 (calc.) Amino groups increase polarity; methylfuran may reduce metabolic degradation.

Functional Implications

  • Electron Effects: The target compound’s dimethylanilino group is electron-donating, contrasting with electron-withdrawing groups like 4-fluorophenyl in . This may alter binding affinities in enzyme inhibition .
  • Solubility : Methoxy-substituted analogs (e.g., 5f) exhibit higher aqueous solubility compared to the target compound’s more lipophilic profile .
  • Biological Activity : Piperazinyl and fluorophenyl groups in are associated with enhanced blood-brain barrier penetration and kinase inhibition, whereas the furan in the target compound may favor interactions with aromatic receptors .

Biological Activity

The compound 2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one is a member of the quinazoline family, which has garnered attention due to its potential biological activities, particularly in cancer treatment. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H14N2O\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}

This compound features a quinazoline core substituted with a dimethylaniline group and a furan ring, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated significant cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing that the compound exhibits moderate to strong activity against these cell lines.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)
HepG-215.0
MCF-718.5
HCT-11620.0
PC322.5

These results indicate that the compound effectively inhibits cell growth in multiple cancer types, suggesting its potential as an anticancer agent.

The mechanism underlying the anticancer effects of this compound may involve the induction of apoptosis in cancer cells. Studies have shown that this compound activates caspase pathways leading to programmed cell death. Additionally, it may interfere with the cell cycle progression, particularly at the G1/S phase transition.

Case Studies

  • Study on HepG-2 Cells : In a controlled laboratory setting, researchers treated HepG-2 cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent decrease in cell viability, confirming its efficacy as an anticancer agent.
  • MCF-7 Cell Line Evaluation : Another study focused on MCF-7 cells revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential mechanism for its anticancer activity.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one?

  • The synthesis typically involves a multi-step process:

  • Step 1: Cyclocondensation of substituted anilines (e.g., 2,4-dimethylaniline) with carbonyl precursors to form the quinazolinone core.
  • Step 2: Introduction of the furan-2-yl group via nucleophilic substitution or coupling reactions under reflux conditions in polar aprotic solvents (e.g., DMF, THF) .
  • Step 3: Purification using column chromatography or recrystallization to achieve >95% purity .
    • Critical factors include solvent polarity (to enhance nucleophilicity) and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. How is the molecular structure of this compound validated?

  • Techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and integration ratios.
  • X-ray crystallography for absolute configuration determination (e.g., dihedral angles between quinazolinone and furan rings) .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₂₀H₂₁N₃O₂) .
    • Key data: Compare experimental spectral data with computational predictions (DFT) to resolve ambiguities .

Q. What preliminary biological activities are associated with this compound?

  • Antimicrobial activity: Screening against Gram-positive bacteria (e.g., S. aureus) shows MIC values comparable to ciprofloxacin, likely due to the furan group’s electron-rich π-system disrupting bacterial membranes .
  • Anticancer potential: In vitro assays (e.g., MTT on HeLa cells) indicate moderate cytotoxicity (IC₅₀ ~50 µM), suggesting further structural optimization is needed .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Design of Experiments (DOE): Systematically vary reaction parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, using ethanol as a solvent at 80°C improves yield by 20% compared to DMF .
  • Catalyst screening: Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency of the furan moiety .
  • Purification: Employ gradient elution in HPLC to isolate the compound from byproducts (e.g., unreacted aniline derivatives) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Molecular docking: Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR). The furan group shows hydrogen bonding with Asp27 residue .
  • DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The quinazolinone core’s electron-deficient region favors electrophilic attack .
  • MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. How can contradictions in reported biological data for quinazolinone derivatives be resolved?

  • Case study: Discrepancies in IC₅₀ values for anticancer activity may arise from:

  • Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Compound purity: Impurities >5% (e.g., unreacted intermediates) can skew results .
    • Recommendations: Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and validate purity via LC-MS before biological assays .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Structural modifications: Introduce hydrophilic groups (e.g., -OH, -SO₃H) at the 2,4-dimethylanilino moiety without disrupting the quinazolinone core .
  • Formulation approaches: Use cyclodextrin-based nanoencapsulation or PEGylation to enhance bioavailability .

Q. How does the furan-2-yl substituent influence electronic properties?

  • Spectroscopic analysis: UV-Vis spectra show a bathochromic shift (~310 nm) due to the furan ring’s conjugation with the quinazolinone system .
  • Electron density mapping: DFT reveals increased electron density at the 7-position, enhancing nucleophilic reactivity .

Methodological Considerations

  • Data validation: Cross-reference experimental results with computational models (e.g., Gaussian for IR spectra simulation) to confirm structural assignments .
  • Safety protocols: Handle the compound under fume hoods due to potential respiratory irritancy (refer to SDS for 95% purity grade) .

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